molecular formula C40H86N14O37S3 B13797918 2-[(1S,2R,3R,4S,5R,6R)-3-(diaminomethylideneamino)-2,4,5-trihydroxy-6-[(2R,3R,4R,5S)-4-hydroxy-4-(hydroxymethyl)-5-methyl-3-[(2R,3S,4S,5R,6R)-4,5,6-trihydroxy-3-(methylamino)oxan-2-yl]oxyoxolan-2-yl]oxycyclohexyl]guanidine;sulfuric acid;hydrate

2-[(1S,2R,3R,4S,5R,6R)-3-(diaminomethylideneamino)-2,4,5-trihydroxy-6-[(2R,3R,4R,5S)-4-hydroxy-4-(hydroxymethyl)-5-methyl-3-[(2R,3S,4S,5R,6R)-4,5,6-trihydroxy-3-(methylamino)oxan-2-yl]oxyoxolan-2-yl]oxycyclohexyl]guanidine;sulfuric acid;hydrate

Cat. No.: B13797918
M. Wt: 1451.4 g/mol
InChI Key: PBDQQUQAFFEQGS-SPSCJEFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydrostreptomycin is synthesized by the reduction of streptomycin using hydrogen. The process involves the catalytic hydrogenation of streptomycin in the presence of a suitable catalyst, such as palladium on carbon, under controlled conditions .

Industrial Production Methods: In industrial settings, dihydrostreptomycin sulphate is produced through fermentation followed by chemical modification. The fermentation process involves the cultivation of Streptomyces griseus, which produces streptomycin. The streptomycin is then chemically reduced to dihydrostreptomycin and subsequently converted to its sulphate salt for stability and solubility .

Chemical Reactions Analysis

Types of Reactions: Dihydrostreptomycin sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Dihydrostreptomycin sulphate exerts its effects by binding to the 30S ribosomal subunit in bacteria. This binding interferes with the initiation complex between mRNA and the bacterial ribosome, leading to the synthesis of defective, nonfunctional proteins. This ultimately results in bacterial cell death . Additionally, dihydrostreptomycin can pass through the mechanosensitive channel of large conductance (MscL) in bacterial cells, further enhancing its antibacterial activity .

Comparison with Similar Compounds

Dihydrostreptomycin sulphate remains a valuable compound in veterinary medicine and scientific research due to its potent antibacterial properties and unique mechanism of action.

Properties

Molecular Formula

C40H86N14O37S3

Molecular Weight

1451.4 g/mol

IUPAC Name

2-[(1S,2R,3R,4S,5R,6R)-3-(diaminomethylideneamino)-2,4,5-trihydroxy-6-[(2R,3R,4R,5S)-4-hydroxy-4-(hydroxymethyl)-5-methyl-3-[(2R,3S,4S,5R,6R)-4,5,6-trihydroxy-3-(methylamino)oxan-2-yl]oxyoxolan-2-yl]oxycyclohexyl]guanidine;sulfuric acid;hydrate

InChI

InChI=1S/2C20H39N7O12.3H2O4S.H2O/c2*1-4-20(35,3-28)14(38-16-7(25-2)10(31)12(33)15(34)39-16)17(36-4)37-13-6(27-19(23)24)8(29)5(26-18(21)22)9(30)11(13)32;3*1-5(2,3)4;/h2*4-17,25,28-35H,3H2,1-2H3,(H4,21,22,26)(H4,23,24,27);3*(H2,1,2,3,4);1H2/t2*4-,5+,6-,7-,8+,9-,10-,11+,12+,13+,14-,15+,16+,17-,20+;;;;/m00..../s1

InChI Key

PBDQQUQAFFEQGS-SPSCJEFZSA-N

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)O)O)O)NC)(CO)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)O)O)O)NC)(CO)O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)O)O)O)NC)(CO)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)O)O)O)NC)(CO)O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Origin of Product

United States

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